6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
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Overview
Description
6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
- 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl-methanol
Uniqueness
6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 6 and 7 positions can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYEELMUJQWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588745 |
Source
|
Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214143-07-3 |
Source
|
Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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